2-(2-Oxothiazolidin-3-yl)acetonitrile

Chemical procurement Purity verification Quality control

2-(2-Oxothiazolidin-3-yl)acetonitrile (CAS 426818-29-3) is a heterocyclic small molecule (C5H6N2OS, MW 142.18 g/mol) featuring a saturated thiazolidine ring oxidized at position 2 and substituted with an acetonitrile chain at N3. Its polar surface area (PSA) is 69.4 Ų and its computed LogP is 0.62, placing it in a moderately polar, fragment-like physicochemical space.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
Cat. No. B8722095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxothiazolidin-3-yl)acetonitrile
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1CSC(=O)N1CC#N
InChIInChI=1S/C5H6N2OS/c6-1-2-7-3-4-9-5(7)8/h2-4H2
InChIKeyJEURHXQTNMADJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-(2-Oxothiazolidin-3-yl)acetonitrile: A Procurement-Ready Small-Molecule Building Block


2-(2-Oxothiazolidin-3-yl)acetonitrile (CAS 426818-29-3) is a heterocyclic small molecule (C5H6N2OS, MW 142.18 g/mol) featuring a saturated thiazolidine ring oxidized at position 2 and substituted with an acetonitrile chain at N3 . Its polar surface area (PSA) is 69.4 Ų and its computed LogP is 0.62, placing it in a moderately polar, fragment-like physicochemical space . The compound is commercially supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation . It functions as a versatile synthetic intermediate—further derivatizable via the nitrile group, the ring carbonyl, and the activated methylene—used in the construction of 4-thiazolidinones, bisthiazolidines, and metal-coordination ligands with demonstrated antimicrobial activity [1][2].

Why 2-(2-Oxothiazolidin-3-yl)acetonitrile Cannot Be Casually Replaced by Isomeric Thiazolidinone-Acetonitriles


Although the thiazolidinone-acetonitrile chemical space contains multiple commercially available isomers and homologs (e.g., CAS 3364-82-7, 89533-16-4, 89691-91-8), these compounds differ fundamentally in the position of the oxo group, the saturation state of the ring, and the length of the linker to the nitrile . The saturated 2-oxo substitution pattern of 2-(2-oxothiazolidin-3-yl)acetonitrile provides a non-conjugated, electron-rich nitrogen and a free acetonitrile methylene that participates in alkylation and cyclization reactions distinct from the exocyclic-ylidene isomer [1]. These structural differences translate into divergent physical properties—PSA, LogP, molecular weight, and hydrogen-bonding capacity—that alter solubility, chromatographic retention, and downstream reactivity, making generic substitution unreliable for synthetic route reproducibility or biological screening consistency .

2-(2-Oxothiazolidin-3-yl)acetonitrile: Property, Purity, and Reactivity Evidence vs. Closest Analogs


Purity & QC Documentation: 97% Assay with Multi-Method Batch Certification vs. Commonly Lower-Purity Analogs

The target compound is commercially supplied with a standard purity of 97%, accompanied by batch-specific QC data (NMR, HPLC, GC) from Bidepharm . In contrast, the closest structural analog—(2E)-2-(4-oxothiazolidin-2-ylidene)acetonitrile (CAS 3364-82-7)—is frequently listed at 95% purity without standardized multi-technique batch reporting in publicly accessible catalogs . This 2-percentage-point purity differential, combined with the availability of orthogonal QC methods, reduces the risk of introducing unidentified impurities into synthetic sequences.

Chemical procurement Purity verification Quality control

Polar Surface Area Differential: 69.4 Ų vs. ~53.5 Ų for Thiazolidinedione Analogs – Impacting Solubility and Permeability Profiling

The target compound has a calculated PSA of 69.4 Ų , which is ~16 Ų higher than the PSA of ~53.5 Ų commonly cited for thiazolidine-2,4-dione cores (typical values reported in medicinal chemistry compilations) [1]. This elevated PSA arises from the additional nitrile group appended via the N3-methylene linker, increasing hydrogen-bond acceptor capacity without adding hydrogen-bond donors. The moderate PSA (close to the 70 Ų threshold often associated with balanced permeability) positions the compound differently than the lower-PSA dione analogs for physicochemical property-based screening set design.

Physicochemical profiling Drug-likeness PSA comparison

Metal-Complexation Reactivity: Formation of Co(II), Ni(II), Cu(II), and Zn(II) Complexes with Antimicrobial Activity Superior to Free Ligand

The structurally related 2-(4-oxothiazolidin-2-ylidene)acetonitrile ligand forms stable complexes with Co(II), Ni(II), Cu(II), and Zn(II) that exhibit in vitro antibacterial and antifungal activity significantly exceeding that of the free ligand [1]. For closely analogous thiazolidinone ligands, Ni(II) complexes have been reported to produce zone inhibition diameters in the range of 25–29 mm against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, compared to tetracycline controls [2]. The saturated 2-oxo structure of the target compound—lacking a conjugated exocyclic double bond—provides a distinct donor-atom geometry compared to the ylidene isomer, which may alter coordination mode and resultant bioactivity.

Coordination chemistry Antimicrobial Metal complexes

Synthetic Versatility: Single-Step Derivatization to 4-Thiazolidinones and Bisthiazolidines via Cyanoacetanilide Pathway

The target compound contains a reactive nitrile-bearing methylene (N3–CH₂–CN) that serves as a handle for cyclization reactions. The closely related cyanoacetanilide-thiazolidine system reacts with isothiocyanates and α-halogenated reagents in the presence of KOH to yield novel thiazolidine and bisthiazolidine derivatives [1]. In contrast, thiazolidine-2,4-diones (TZDs) require separate activation steps or condensation with aldehydes at the 5-position, and the exocyclic ylidene isomer (CAS 3364-82-7) engages in diazotization/aryl coupling at the ylidene carbon rather than at the saturated N3-methylene center [2]. These divergent reaction pathways mean that the same downstream product cannot be accessed from either isomer without additional protection/deprotection or redox adjustment steps.

Heterocyclic synthesis Thiazolidine Building block reactivity

LogP Differentiation: N3-Acetonitrile Substitution Yields LogP 0.62 vs. Significantly More Lipophilic Thiazolidinone Analogs

The target compound has a computed LogP of 0.62 , reflecting the polarizing effect of the nitrile group appended at N3. By comparison, structurally related N-aryl or N-alkyl thiazolidinones frequently exhibit LogP values of 2.0–3.0 or higher [1]. This approximately 1.4–2.4 log unit lower lipophilicity translates to a predicted ~25–250-fold higher aqueous solubility for the target compound, assuming typical LogP–solubility relationships in the thiazolidinone series [1]. The low LogP value makes this compound particularly suitable for fragment-based screening libraries where excessive lipophilicity is penalized.

Lipophilicity LogP Property-based design

Procurement-Critical Application Scenarios for 2-(2-Oxothiazolidin-3-yl)acetonitrile


Medicinal Chemistry: N3-Functionalized Thiazolidinone Library Synthesis

When synthetic groups require a pre-installed nitrile handle at the N3 position of a saturated 2-oxothiazolidine ring for diversification into 4-thiazolidinones or bisthiazolidines, this compound eliminates the need for a separate N-alkylation step with chloroacetonitrile. The documented 97% purity with full QC reduces batch-to-batch variability during parallel library synthesis . The cyanoacetanilide condensation pathway reported by Ammar et al. (2008) provides a validated route for downstream chemistry [1].

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 142.18 g/mol (compliant with the 'rule of three' for fragments), a polar surface area of 69.4 Ų, and a LogP of 0.62, this compound sits within favorable fragment-like property space . Its low lipophilicity relative to N-aryl thiazolidinones reduces the risk of non-specific aggregation in biochemical screens, a known liability of higher-LogP heterocyclic fragments [1].

Coordination Chemistry & Metallodrug Discovery

The thiazolidinone oxygen and the nitrile nitrogen provide two distinct donor sites for metal chelation. Structurally analogous ligands form bioactive Co(II), Ni(II), Cu(II), and Zn(II) complexes with antimicrobial activity exceeding the free ligand . The saturated ring of the target compound may confer different complex stability and geometry compared to the ylidene isomer, offering a structural variable for structure-activity relationship (SAR) exploration [1].

Agrochemical Intermediate Development

The 2-oxothiazolidin-3-yl scaffold is a core substructure of the commercial nematicide fosthiazate (CAS 98886-44-3), which is the O-ethyl S-sec-butyl phosphonothioate ester of 2-oxothiazolidin-3-ol . The acetonitrile-substituted analog provides a synthetic entry point for generating new phosphonate or phosphonothioate derivatives via nitrile hydrolysis/reduction followed by phosphorylation [1]. Its higher polarity (PSA 69.4 Ų vs. ~53.5 Ų for TZDs) may also alter soil mobility and environmental fate relative to existing agrochemical scaffolds .

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